Cyclopropyl C–H BDE Reduces CYP-Mediated Metabolism
The cyclopropane ring features C–H bonds with a bond dissociation energy (BDE) approximately 108–110 kcal/mol, compared to ~98–100 kcal/mol for a typical secondary C–H bond in cyclohexane [1]. This higher BDE, resulting from increased s-character in the C–H bonds, leads to reduced susceptibility to hydrogen atom abstraction by cytochrome P450 enzymes, the rate-limiting step in oxidative metabolism [1]. In practice, this translates to improved metabolic stability: the blog cites the example of pitavastatin, where a cyclopropyl ring diverts metabolism away from CYP3A4 to the clinically insignificant CYP2C9 pathway, and a Merck IDO1 inhibitor where cyclopropyl introduction increased half-life and potency by blocking oxidative hotspots [1]. For 2-cyclopropylcyclohexan-1-amine, the cyclopropyl group at the 2-position is expected to similarly reduce CYP-mediated oxidation at the cyclohexane ring compared to 2-methylcyclohexan-1-amine, where the methyl C–H bonds are more susceptible to oxidation.
| Evidence Dimension | C–H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | ~108–110 kcal/mol (cyclopropyl C–H BDE) [1] |
| Comparator Or Baseline | ~98–100 kcal/mol (cyclohexane secondary C–H BDE) [1] |
| Quantified Difference | ~8–12 kcal/mol higher BDE for cyclopropyl vs. cyclohexane |
| Conditions | Literature values for isolated C–H bonds; in vitro hepatocyte and recombinant CYP assays confirm reduced metabolism for cyclopropyl-containing compounds [1]. |
Why This Matters
The measurably higher C–H BDE of the cyclopropyl group provides a physicochemical basis for improved metabolic stability, a critical selection criterion when choosing an amine building block for lead optimization.
- [1] Shanu-Wilson, J. Metabolism of Cyclopropyl Groups: A Double-Edged Sword. Hypha Discovery Blog, 23 September 2021. https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/. View Source
